molecular formula C26H25FN2O4S B2666068 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 847487-51-8

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2666068
CAS RN: 847487-51-8
M. Wt: 480.55
InChI Key: ZWASRFCSLPUCNL-UHFFFAOYSA-N
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Description

The compound “2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzothiazepine ring, a dimethoxyphenyl group, and a fluorobenzyl group . It is a derivative of the phenethylamine class .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazepine ring, which is a seven-membered ring containing a sulfur and a nitrogen atom. Attached to this ring is a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) and a fluorobenzyl group (a benzyl group with a fluorine atom attached) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzothiazepine ring might undergo reactions typical of heterocyclic compounds, while the methoxy groups might be susceptible to demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzothiazepine ring, the dimethoxyphenyl group, and the fluorobenzyl group would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Binding Characteristics and Selectivity

The compound shows significant promise in the study of peripheral benzodiazepine receptors. For instance, research on the binding characteristics of a related compound, [3H]DAA1106, demonstrates potent and selective ligand properties for peripheral benzodiazepine receptors, suggesting potential applications in neurological research and drug development (Chaki et al., 1999).

Chemical Synthesis and Modification

The compound's structural moieties, such as the 3,4-dimethoxybenzyl group, serve as key elements in chemical synthesis, offering a new N-protecting group for thiazetidine derivatives, highlighting its versatility in synthetic chemistry applications (Grunder-Klotz & Ehrhardt, 1991).

Novel Derivatives and Biological Activities

The synthesis of novel benzothiazepine derivatives showcases the compound's capacity to act as a precursor for molecules with potential antitumor, anti-inflammatory, and antimicrobial activities. Such research underscores the compound's role in the development of new therapeutic agents (Nguyen et al., 2018).

Photovoltaic and NLO Applications

Studies on benzothiazolinone acetamide analogs, closely related to the target compound, have explored their photochemical properties and potential applications in dye-sensitized solar cells (DSSCs) and as non-linear optical (NLO) materials. This research indicates the compound's relevance in materials science and renewable energy technologies (Mary et al., 2020).

Peripheral Benzodiazepine Receptor Imaging

The development of radioligands for imaging peripheral benzodiazepine receptors in the brain highlights the compound's potential in diagnostic applications, particularly in neuroimaging and the study of neurodegenerative diseases (Zhang et al., 2007).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O4S/c1-32-21-12-9-18(13-22(21)33-2)24-14-26(31)29(20-5-3-4-6-23(20)34-24)16-25(30)28-15-17-7-10-19(27)11-8-17/h3-13,24H,14-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWASRFCSLPUCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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